molecular formula C7H7ClF3N3 B3030973 3-(Trifluoromethyl)picolinimidamide hydrochloride CAS No. 1179361-68-2

3-(Trifluoromethyl)picolinimidamide hydrochloride

Cat. No. B3030973
CAS RN: 1179361-68-2
M. Wt: 225.6 g/mol
InChI Key: SNCREHQKMAQSGH-UHFFFAOYSA-N
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Description

The compound "3-(Trifluoromethyl)picolinimidamide hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide indirect insights into the chemical behavior and characteristics of similar compounds. For instance, the synthesis and characterization of copper complexes with 3-picoline as a ligand are described, as well as the coordination modes of 3-hydroxypicolinic acid with cadmium ions . Additionally, the production of 3-carbamoyl-alpha-picolinic acid through biocatalysis is detailed, which is relevant to the synthesis of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of related compounds involves the use of 3-picoline and 3-hydroxypicolinic acid as ligands to form metal complexes. The copper complexes synthesized in one study involve terephthalato and 3-picoline, indicating the potential for 3-picoline derivatives to act as ligands in coordination chemistry . Another study describes the synthesis of cadmium complexes with 3-hydroxypicolinic acid, which suggests that picolinic acid derivatives can form stable metal complexes . The production of 3-carbamoyl-alpha-picolinic acid through imidase-catalyzed hydrolysis also demonstrates a method for generating picolinic acid derivatives .

Molecular Structure Analysis

The molecular structures of the compounds in the studies are determined using X-ray crystallography and spectroscopic methods. For example, the copper complex with 3-picoline crystallizes in the monoclinic system, indicating the geometric arrangement of the ligands around the metal center . The cadmium complexes with 3-hydroxypicolinic acid form centrosymmetrical dimers with a distorted octahedral coordination environment, which includes halide atoms, water molecules, and 3-OH-pic ligands .

Chemical Reactions Analysis

The chemical reactions described in the papers involve the formation of metal-ligand bonds and the hydrolysis of picolinic acid derivatives. The copper complexes exhibit weak ferromagnetism, which is a property arising from the interactions between metal centers and ligands . The cadmium complexes are characterized by their coordination modes and the presence of hydrogen bonding networks, which are crucial for the stability of the complexes . The biocatalytic hydrolysis of 2,3-pyridinedicarboximide to produce 3-carbamoyl-alpha-picolinic acid is an example of a regioselective reaction that yields a high purity product .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their synthesis and molecular structure. The copper complexes' crystallographic data provide information on the lattice parameters and space group, which are important for understanding the solid-state properties . The cadmium complexes' IR and thermal data correlate with their solid-state structures, and the spectroscopic data are compared to the free acid to determine the changes upon complexation . The stability of the complexes in solution is also addressed, as seen in the study where complexes do not exist in dimethylformamide solution, indicating the importance of the solvent in the stability of picolinic acid derivatives .

Scientific Research Applications

  • Synthesis of Complex Organic Compounds : Research indicates that derivatives of 3-(Trifluoromethyl)picolinimidamide hydrochloride are valuable in synthesizing complex organic structures. For example, a study describes the synthesis of 3-aryl-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-picolinoylpyrazole hydrochlorides, achieved by reacting β-methoxyvinyl trifluoromethyl ketones with 2-pyridinecarboxamidrazone (Bonacorso et al., 2003).

  • Photophysical Properties and OLED Applications : Another significant application is in the field of luminescent materials, particularly in the development of OLED (Organic Light Emitting Diodes) devices. Research on platinum(II) complexes containing 3-trifluoromethyl-5-(2-pyridyl) pyrazole, a derivative of 3-(Trifluoromethyl)picolinimidamide hydrochloride, showed promising results for the creation of OLED devices with high quantum efficiency (Chang et al., 2007).

  • Pharmaceutical Research and Drug Development : In pharmaceutical research, compounds related to 3-(Trifluoromethyl)picolinimidamide hydrochloride have been explored for their therapeutic potential. For example, a study reported on an orally active, water-soluble neurokinin-1 receptor antagonist, which is a derivative of this compound, showing effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

  • Chemical Analysis and Detection Techniques : This compound also plays a role in the development of chemical analysis methods. For instance, a study developed spectrophotometric methods for the determination of pipazethate hydrochloride, where derivatives of 3-(Trifluoromethyl)picolinimidamide hydrochloride were used as part of the analytical process (El-shiekh et al., 2007).

  • Study of Biochemical Mechanisms and Safety Assessments : The compound has also been used in studies assessing the safety and biochemical mechanisms of certain supplements. For example, a study on chromium(III) tris(picolinate) utilized related compounds to understand the DNA-damaging potential of this supplement (Speetjens et al., 1999).

properties

IUPAC Name

3-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3.ClH/c8-7(9,10)4-2-1-3-13-5(4)6(11)12;/h1-3H,(H3,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCREHQKMAQSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=N)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594832
Record name 3-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)picolinimidamide hydrochloride

CAS RN

1179361-68-2
Record name 3-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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